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Introduction

DA-8010, also known as velufenacin, is a novel and potent selective muscarinic M3 receptor
antagonist developed by Dong-A ST Co., Ltd. for the treatment of overactive bladder (OAB).[1]
OAB is a condition characterized by urinary urgency, with or without urge incontinence, and is
often accompanied by increased urinary frequency and nocturia.[1] Muscarinic receptor
antagonists are the primary pharmacotherapy for OAB, but their use can be limited by side
effects such as dry mouth, constipation, and blurred vision.[1] Preclinical and clinical studies
have demonstrated that DA-8010 exhibits high selectivity for the bladder over other tissues,
suggesting the potential for improved efficacy and a better safety profile compared to existing
treatments.[2][3]

Core Mechanism of Action

DA-8010 functions as a competitive antagonist at the muscarinic M3 receptor.[1] In the urinary
bladder, acetylcholine released from parasympathetic nerves stimulates M3 receptors on the
detrusor smooth muscle, leading to muscle contraction and micturition.[1] By blocking this
interaction, DA-8010 reduces involuntary bladder contractions, increases bladder capacity, and
delays the initial urge to void, thereby alleviating the symptoms of OAB.[1]

The urinary bladder smooth muscle contains both M2 and M3 muscarinic receptor subtypes,
with M2 receptors being more numerous.[1] However, the M3 receptors are primarily
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responsible for mediating bladder contraction.[1] DA-8010's high affinity and selectivity for the
M3 receptor subtype are key to its therapeutic effect.[1][2]

Parasympathetic Nerve Terminal Detrusor Smooth Muscle Cell

' Acetylcholine (ACh) ' DA-8010

Blocks

Binds

uscarinic

>
>

Activates

Y

Gq Protein

Activates

Y
0

' Phosph

lipase C

Cleaves

Y
PIP2

IP3 DAG

Stimulates

Ca2* Release
from SR

Leads to

Muscle Contraction

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


http://rnd.donga-st.com/en/sub/pipeline/da-8010.asp
http://rnd.donga-st.com/en/sub/pipeline/da-8010.asp
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Signaling pathway of muscarinic M3 receptor antagonism by DA-8010.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical and clinical studies of
DA-8010.

Table 1: Preclinical Receptor Binding and Functional Potency

Parameter Species/System Value Reference

o o ) Human Muscarinic M3
Binding Affinity (pKi) 8.81 £0.05 [3]
Receptor

Inhibition of Rhythmic
0.08 mg/kg

In Vivo Potency (ID3o) Bladder Contractions ) [3]
' (intravenous)
in Rats

Bladder Smooth

_ _ Muscle Cells vs. 3.6-fold higher for
In Vitro Potency Ratio ) [3]
Salivary Gland Cells bladder cells
(Mice)
In Vivo Functional
Selectivity Ratio Compared to
] ) ) 3.1-fold greater [3]
(Bladder vs. Salivary Solifenacin (Rats)
Gland)
In Vivo Functional
Selectivity Ratio Compared to
3.2-fold greater [3]

(Bladder vs. Salivary Oxybutynin (Rats)
Gland)

In Vivo Functional

Selectivity Ratio Compared to

) ) ) 5.2-fold greater [3]
(Bladder vs. Salivary Darifenacin (Rats)
Gland)
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Table 2: Phase 2 Clinical Trial Efficacy Data (12 Weeks)

DA-8010 DA-8010 (5 Solifenacin
Parameter Placebo Reference
(2.5 mg) mg) (5 mg)
Change in
24-hour
o -1.01 -1.22 -1.67 -1.56 [2][4]
Micturition
Frequency
Change in Significant o
Significant
Urgency decrease vs.
] decrease vs.
Episodes/24 placebo [2]
placebo
hours (at 8 (p=0.0684,
(p=0.0092)
weeks) trend)
Change in
Voided
Volume per 14.34 8.71 29.16 [5]
Micturition
(mL)
p=0.0413 vs.
placebo[2][4]

Table 3: Phase 2 Clinical Trial Safety Data (Adverse Drug Reactions)

Percentage of Patients

Treatment Group A A Reference
Placebo 3.95% [2]
DA-8010 (2.5 mg) 6.67% [2]
DA-8010 (5 mg) 18.42% 2]
Solifenacin (5 mg) 17.33% [2]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the interpretation and replication of
findings. Below are representative protocols based on published studies.

1. Muscarinic Receptor Binding Assay

o Objective: To determine the binding affinity of DA-8010 for the human muscarinic M3
receptor.

o Methodology:

o Membrane Preparation: Human CHO-K1 cells stably expressing the human muscarinic
M3 receptor are cultured and harvested. The cells are homogenized in a buffer solution
and centrifuged to isolate the cell membranes.

o Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g.,
[®BH]N-methylscopolamine) and varying concentrations of the test compound (DA-8010) in
a buffer solution.

o Separation and Detection: The reaction mixture is filtered to separate the bound from the
free radioligand. The radioactivity on the filters is measured using a liquid scintillation
counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation.

2. In Vivo Model of Bladder Overactivity in Rats
o Objective: To evaluate the in vivo efficacy of DA-8010 in reducing bladder contractions.
e Methodology:

o Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted
into the bladder through the urethra for infusion and pressure measurement, and another
catheter is placed in a femoral vein for drug administration.
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o Induction of Bladder Overactivity: The bladder is continuously infused with saline to induce
rhythmic bladder contractions.

o Drug Administration: Once stable rhythmic contractions are established, DA-8010 or a
vehicle is administered intravenously.

o Measurement and Analysis: Bladder pressure is continuously recorded. The dose of DA-
8010 that causes a 30% reduction in the frequency or amplitude of bladder contractions
(ID3o) is calculated.
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Phase 2 Clinical Trial Workflow for DA-8010
Patient Recruitment
(=19 years, OAB symptoms =3 months)
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Caption: Workflow of the Phase 2 clinical trial for DA-8010.

Conclusion
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DA-8010 is a promising new therapeutic agent for overactive bladder, demonstrating high
potency and selectivity for the muscarinic M3 receptor. Preclinical data strongly suggest a
favorable selectivity profile for the bladder over salivary glands, which has been a significant
limitation for other antimuscarinic drugs.[3] Phase 2 clinical trials have confirmed its efficacy in
reducing the frequency of micturition and urgency episodes with a manageable safety profile.
[2] Further large-scale Phase 3 trials are anticipated to provide more definitive evidence of its
clinical utility and safety. The data presented in this guide underscore the potential of DA-8010
to offer an improved treatment option for patients with OAB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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